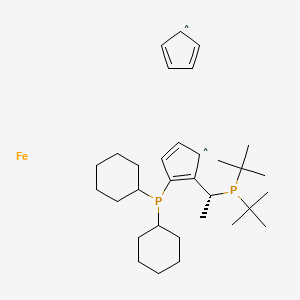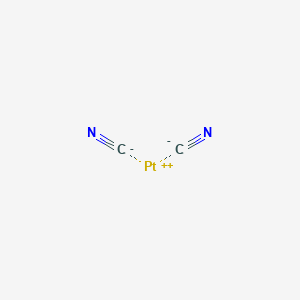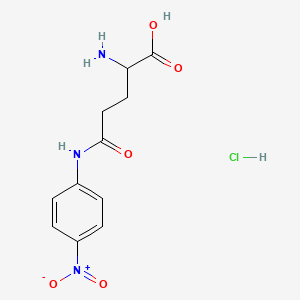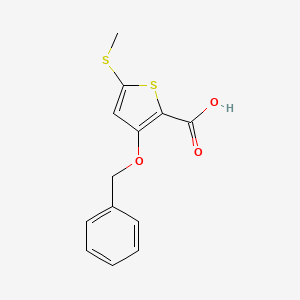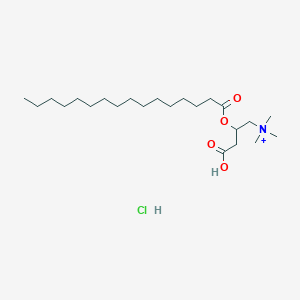
N-(4-Azido-2-nitrophenyl)-2-aminoethylsulfonate, Sodium Salt, Dihydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Azido-2-nitrophenyl)-2-aminoethylsulfonate, Sodium Salt, Dihydrate is a chemical compound with the molecular formula C8H10N5NaO6S. It is known for its unique structure, which includes an azido group, a nitro group, and a sulfonate group. This compound is often used in various scientific research applications due to its reactivity and functional groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Azido-2-nitrophenyl)-2-aminoethylsulfonate, Sodium Salt, Dihydrate typically involves multiple steps:
Nitration: The starting material, 4-nitrophenol, undergoes nitration to introduce the nitro group.
Azidation: The nitro compound is then subjected to azidation to introduce the azido group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for yield and purity, often involving controlled temperatures, pressures, and the use of catalysts to enhance reaction rates.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-Azido-2-nitrophenyl)-2-aminoethylsulfonate, Sodium Salt, Dihydrate undergoes various types of chemical reactions, including:
Oxidation: The azido group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The azido group can participate in substitution reactions, forming different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Oxidized derivatives of the azido group.
Reduction: Amino derivatives from the reduction of the nitro group.
Substitution: Various substituted products depending on the nucleophile used.
Applications De Recherche Scientifique
N-(4-Azido-2-nitrophenyl)-2-aminoethylsulfonate, Sodium Salt, Dihydrate is used in a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: The compound is used in bioconjugation techniques, where it helps in labeling and tracking biomolecules.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(4-Azido-2-nitrophenyl)-2-aminoethylsulfonate, Sodium Salt, Dihydrate involves its reactive functional groups:
Azido Group: The azido group can undergo click chemistry reactions, forming stable triazole rings.
Nitro Group: The nitro group can be reduced to an amine, which can then participate in further reactions.
Sulfonate Group: The sulfonate group enhances the solubility of the compound in aqueous solutions, facilitating its use in various applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-Azido-2-nitrophenyl)-2-aminoethylsulfonate: Lacks the sodium salt and dihydrate components.
N-(4-Azido-2-nitrophenyl)-2-aminoethylsulfonate, Sodium Salt: Lacks the dihydrate component.
Uniqueness
N-(4-Azido-2-nitrophenyl)-2-aminoethylsulfonate, Sodium Salt, Dihydrate is unique due to its combination of functional groups and its hydrated form, which can influence its reactivity and solubility.
Propriétés
Formule moléculaire |
C8H12N5NaO7S |
|---|---|
Poids moléculaire |
345.27 g/mol |
Nom IUPAC |
sodium;2-(4-azido-2-nitroanilino)ethanesulfonate;dihydrate |
InChI |
InChI=1S/C8H9N5O5S.Na.2H2O/c9-12-11-6-1-2-7(8(5-6)13(14)15)10-3-4-19(16,17)18;;;/h1-2,5,10H,3-4H2,(H,16,17,18);;2*1H2/q;+1;;/p-1 |
Clé InChI |
AQXKSSHRIZHNEM-UHFFFAOYSA-M |
SMILES canonique |
C1=CC(=C(C=C1N=[N+]=[N-])[N+](=O)[O-])NCCS(=O)(=O)[O-].O.O.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


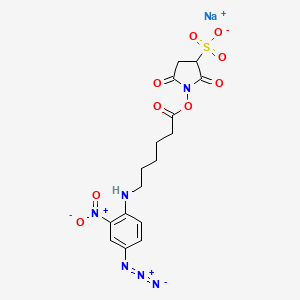
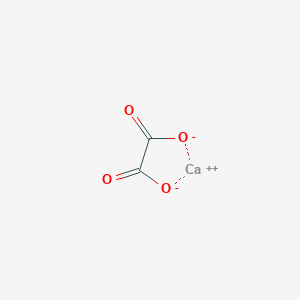

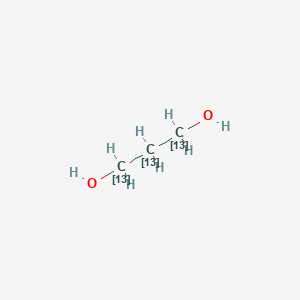
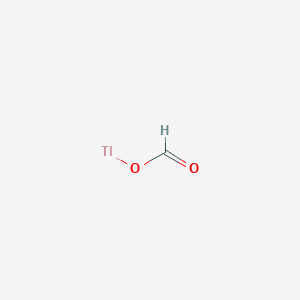


![6,12-Bis(2,3,4,5,6-pentafluorophenyl)indeno[1,2-b]fluorene](/img/structure/B12061753.png)
